Berotralstat, previously known as BCX7353, is a synthetic small-molecule compound classified as a plasma kallikrein inhibitor. [] It is a potent and highly selective inhibitor of human plasma kallikrein, a serine protease that plays a key role in the kallikrein-kinin system, responsible for the generation of bradykinin. [] In scientific research, berotralstat is employed to investigate the role of the kallikrein-kinin system in various physiological and pathological processes, including inflammation, blood pressure regulation, and angioedema.
Investigating its long-term safety and efficacy: While initial studies have shown promising results, further research is needed to fully understand the long-term safety and effectiveness of berotralstat in various patient populations. []
Exploring its potential in other diseases: Preclinical and clinical studies should investigate the potential therapeutic benefits of berotralstat in other conditions where the kallikrein-kinin system is involved. []
Optimizing its pharmacokinetic profile: Research focused on improving the absorption, distribution, metabolism, and excretion of berotralstat could enhance its therapeutic efficacy and reduce potential side effects. []
Developing combination therapies: Combining berotralstat with other therapeutic agents targeting different components of the kallikrein-kinin system or other relevant pathways could offer synergistic benefits in treating HAE and other diseases. []
Berotralstat is synthesized through a multi-step process that emphasizes asymmetric synthesis techniques. The synthesis begins with readily available chiral substrates, progressing through various chemical transformations to introduce necessary functional groups and achieve the desired stereochemistry. The process includes steps such as regioselective bromination, coupling reactions, and cyclization, ultimately yielding Berotralstat in high purity .
These methods ensure that the final product maintains its chiral integrity and therapeutic effectiveness.
The molecular structure of Berotralstat reveals significant features that contribute to its biological activity. It contains multiple functional groups that facilitate interaction with the plasma kallikrein enzyme.
The structural design allows for effective binding to the target enzyme, inhibiting its activity and thereby reducing bradykinin levels in circulation.
Berotralstat undergoes various chemical reactions during its synthesis and when interacting with biological systems.
The compound's reactivity profile is essential for its pharmacological action, as it must effectively bind to its target without undergoing rapid degradation.
The mechanism of action of Berotralstat involves competitive inhibition of plasma kallikrein. By binding to the active site of this enzyme, Berotralstat prevents it from cleaving high-molecular-weight kininogen into bradykinin.
This mechanism is crucial for managing hereditary angioedema symptoms effectively.
Berotralstat exhibits several physical and chemical properties that are critical for its formulation and stability.
These properties are vital for ensuring effective delivery in clinical settings.
Berotralstat is primarily used in the management of hereditary angioedema. Its ability to reduce attack frequency makes it a valuable therapeutic option for patients suffering from this debilitating condition.
Berotralstat belongs to the plasma kallikrein inhibitor pharmacological class (ATC code: B06AB02) and is therapeutically categorized as a prophylactic agent for hereditary angioedema. Its mechanism centers on high-affinity binding to the active site of plasma kallikrein (Ki ≈ 1.4 nM), a serine protease that cleaves high-molecular-weight kininogen to release bradykinin. In HAE patients with C1-esterase inhibitor deficiency, dysregulated kallikrein activity drives excessive bradykinin production, causing angioedema attacks. By potently inhibiting plasma kallikrein, berotralstat reduces bradykinin generation, thereby preventing vascular leakage and tissue swelling without directly affecting bradykinin receptors [1] [4] [7].
Berotralstat exhibits exceptional selectivity, showing minimal inhibition (<30%) against related serine proteases including thrombin, factor Xa, plasmin, and trypsin at pharmacologically relevant concentrations. This specificity profile minimizes off-target effects and distinguishes it from broader-spectrum protease inhibitors. Therapeutically, berotralstat occupies a unique position as the first oral non-steroidal agent for HAE prophylaxis, differing fundamentally from injectable alternatives:
This mechanistic distinction underpins berotralstat's clinical utility in long-term prophylaxis while avoiding the hormonal effects associated with androgen therapies [1] [4] [9].
Table 1: Pharmacotherapeutic Classification of Hereditary Angioedema Agents
Mechanistic Class | Representative Agents | Administration Route | Molecular Target |
---|---|---|---|
Plasma Kallikrein Inhibitors | Berotralstat, Lanadelumab | Oral, Subcutaneous | Plasma Kallikrein |
C1 Esterase Inhibitors | Cinryze, Haegarda, Ruconest | Intravenous, Subcutaneous | C1 Esterase |
Bradykinin B2 Receptor Antagonists | Icatibant | Subcutaneous | Bradykinin B2 Receptor |
Androgen Derivatives | Danazol, Stanozolol | Oral | Hepatic Protein Synthesis |
The development of berotralstat (originally designated BCX-7353) exemplifies structure-guided drug design applied to address unmet needs in rare disease management. Discovered and developed by BioCryst Pharmaceuticals, berotralstat emerged from systematic structure-activity relationship (SAR) optimization of lead compounds identified through screening against plasma kallikrein. The program focused on achieving oral bioavailability, sustained target engagement, and selectivity—properties historically challenging for serine protease inhibitors [1] [3] [8].
The clinical development pathway featured a robust phase 2/3 program establishing proof-of-concept and definitive efficacy:
Regulatory approvals reflect global recognition of berotralstat's therapeutic value:
Table 2: Key Regulatory Milestones for Berotralstat
Date | Jurisdiction | Agency | Approval Scope |
---|---|---|---|
December 3, 2020 | United States | FDA | Prophylaxis in patients ≥12 years |
April 30, 2021 | European Union | EMA | Prophylaxis in patients ≥12 years |
January 20, 2021 | Japan | PMDA | Prophylaxis in patients ≥12 years |
June 6, 2022 | Canada | Health Canada | Prophylaxis in patients ≥12 years |
These approvals established berotralstat as the first orally administered non-steroidal therapy for HAE prophylaxis, fulfilling a significant unmet need for convenient long-term management. Post-marketing commitments include ongoing long-term safety studies (APeX-S; NCT03472040) and real-world effectiveness assessments [3] [5] [8].
Berotralstat (chemical name: 2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide) possesses a defined stereochemical configuration critical to its pharmacological activity. The molecular structure incorporates three pharmacophores essential for target binding: (1) a p-aminomethylphenylpyrazole moiety occupying the S1 pocket, (2) a trifluoromethyl group enhancing hydrophobic interactions, and (3) a chiral benzylic center with (R)-configuration enabling optimal orientation within the active site. This configuration yields approximately 100-fold greater potency than the (S)-enantiomer against plasma kallikrein [3] [7] [10].
The compound's structural complexity is reflected in its molecular formula (C30H26F4N6O; free base) and molecular weight (562.57 g/mol). Berotralstat hydrochloride (C30H28Cl2F4N6O; MW: 635.49 g/mol) is the approved salt form, enhancing crystallinity and formulation stability. The hydrochloride salt displays favorable solid-state properties including non-hygroscopic behavior and thermal stability up to 150°C, facilitating capsule formulation development [6] [7] [10].
Table 3: Physicochemical Profile of Berotralstat Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Weight | 635.49 g/mol (HCl salt) | Medium-sized molecule with drug-like properties |
XLogP | 4.86 | Moderate lipophilicity |
Topological Polar Surface Area (TPSA) | 108.24 Ų | Moderate polarity influencing membrane permeability |
Hydrogen Bond Donors | 3 | Impacts solubility and membrane transport |
Hydrogen Bond Acceptors | 6 | Influences solvation and protein binding |
Rotatable Bonds | 11 | Affects conformational flexibility and bioavailability |
Solubility (pH 7.4) | <1 μg/mL | Low aqueous solubility requiring formulation optimization |
pKa (Basic) | 9.29 (aminomethyl group) | Influences ionization state and absorption profile |
The molecule's balanced lipophilicity (cLogP ≈ 4.86) contributes to reasonable membrane permeability while necessitating specialized formulation approaches to overcome dissolution-limited absorption. Berotralstat exhibits pH-dependent solubility, with increased dissolution under acidic conditions (gastric pH) but precipitation risk at intestinal pH, explaining the requirement for administration with food to enhance bioavailability. The compound demonstrates high plasma protein binding (>90%), contributing to its sustained pharmacodynamic effect despite moderate systemic exposure. Metabolism occurs primarily via hepatic CYP2D6 and CYP3A4, producing inactive metabolites that undergo renal elimination [4] [7] [9].
The solid-state chemistry of berotralstat hydrochloride has been optimized for pharmaceutical processing, exhibiting polymorphic stability and compatibility with standard capsule excipients including colloidal silicon dioxide, crospovidone, magnesium stearate, and pregelatinized starch. These formulation characteristics support its presentation as immediate-release capsules (110 mg and 150 mg strengths) for once-daily dosing [4] [10].
Table 4: Structural and Chemical Identifiers for Berotralstat
Identifier Type | Value |
---|---|
CAS Registry Number (free base) | 1809010-50-1 |
CAS Registry Number (HCl salt) | 1809010-52-3 |
PubChem CID (free base) | 137528262 |
PubChem CID (HCl salt) | 139030242 |
DrugBank Accession | DB15117 |
UNII Code (free base) | 8L7893MR4I |
UNII Code (HCl salt) | 88SH1NBL2B |
InChI Key | UXNXMBYCBRBRFD-MUUNZHRXSA-N |
SMILES (free base) | NCC1=CC(=CC=C1)N1N=C(C=C1C(=O)NC1=CC(=CC=C1F)C@@HNCC1CC1)C(F)(F)F |
The comprehensive characterization of berotralstat's molecular architecture and physicochemical behavior provides the foundation for its optimized therapeutic performance as a pioneering oral therapy in hereditary angioedema management [3] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7